2-(Bromomethyl)-4-chloro-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-chloro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-5-methylpyridine typically involves the bromination of 4-chloro-5-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and more efficient brominating agents to minimize by-products and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chloro-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 4-chloro-5-methylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: 4-chloro-5-methylpyridine.
Scientific Research Applications
2-(Bromomethyl)-4-chloro-5-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is used in the synthesis of functional materials, such as polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-5-methylpyridine is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted pyridine derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine
- 4-Chloro-2-(bromomethyl)pyridine
- 5-Methyl-2-(bromomethyl)pyridine
Uniqueness
2-(Bromomethyl)-4-chloro-5-methylpyridine is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can also affect the compound’s physical properties, such as solubility and stability, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-(bromomethyl)-4-chloro-5-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,3H2,1H3 |
InChI Key |
BMUPESAIMHDKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.